Stevioside E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-NCGAPWICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Stevioside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside E is a naturally occurring diterpenoid glycoside found in the leaves of Stevia rebaudiana Bertoni. It belongs to the family of steviol glycosides, which are renowned for their intense sweetness and are widely used as low-calorie sweeteners. While stevioside and rebaudioside A are the most abundant steviol glycosides, minor components like this compound contribute to the overall taste profile and possess potential biological activities of interest to the pharmaceutical and food industries. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, supplemented with relevant quantitative data and experimental methodologies for its analysis.

Chemical Structure

The core structure of this compound is the diterpenoid aglycone, steviol. This tetracyclic ent-kaurene-type diterpene is glycosylated at two positions: the C13 hydroxyl group and the C19 carboxylic acid group. In this compound, the C19 carboxyl group is esterified with a β-D-glucopyranosyl unit. The C13 hydroxyl group is attached to a branched trisaccharide moiety.

The systematic IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate.[1] Its molecular formula is C₄₄H₇₀O₂₂.[1]

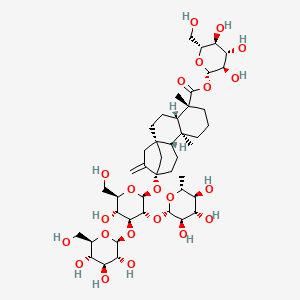

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers within the steviol backbone and the attached sugar moieties. The absolute configuration of the steviol core is consistent with other ent-kaurane diterpenoids. The glycosidic linkages are crucial for its three-dimensional structure and interaction with sweet taste receptors.

The sugar units in this compound are in their pyranose form. The D-glucose units are in the β-anomeric configuration, while the L-rhamnose unit is in the α-anomeric configuration. The specific linkages between the sugar units are as follows:

-

A single β-D-glucopyranosyl unit is attached to the C19 carboxyl group of the steviol aglycone via an ester bond.

-

A branched trisaccharide is attached to the C13 hydroxyl group of the steviol aglycone via an ether bond. This trisaccharide consists of a central β-D-glucopyranosyl unit, which is further substituted at its C2 position with another β-D-glucopyranosyl unit and at its C3 position with an α-L-rhamnopyranosyl unit.

The following diagram illustrates the key stereochemical features of this compound.

Caption: Stereochemical features of this compound.

Quantitative Data

Precise experimental data for this compound is limited in the literature. However, data for the closely related and more abundant steviol glycoside, stevioside, can provide valuable insights. The following table summarizes key physicochemical properties.

| Property | Value (Stevioside) | Reference |

| Molecular Weight | 804.87 g/mol | [2] |

| Melting Point | 238-239 °C | [2] |

| Optical Rotation [α]D | -39.3° (c=5.7, H₂O) | [3] |

| Solubility in Water | 1.25 mg/mL | [2] |

| Solubility in DMSO | ≥80.5 mg/mL | [4] |

Experimental Protocols

The isolation, purification, and structural elucidation of minor steviol glycosides like this compound require a combination of chromatographic and spectroscopic techniques. The following protocols are generalized methodologies applicable to the analysis of steviol glycosides.

Extraction and Isolation

A common method for extracting steviol glycosides from the dried leaves of Stevia rebaudiana is Pressurized Hot Water Extraction (PHWE).

-

Sample Preparation: Dried and powdered Stevia rebaudiana leaves.

-

Extraction Solvent: Deionized water.

-

Procedure:

-

The powdered leaves are packed into an extraction cell.

-

Pressurized hot water (e.g., 100-120°C, 100 kPa) is passed through the cell.

-

The aqueous extract is collected.

-

-

Purification: The crude extract is then subjected to a series of purification steps, including:

-

Membrane Filtration: Ultrafiltration (UF) and nanofiltration (NF) can be used to remove high molecular weight impurities and concentrate the glycosides.

-

Adsorption Chromatography: Resins like Amberlite XAD-7 can be used to adsorb the glycosides, which are then eluted with an organic solvent like methanol or ethanol.

-

Analytical and Preparative Chromatography

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the analysis and preparative isolation of individual steviol glycosides.

-

Analytical HPLC for Quantification:

-

Column: A reverse-phase C18 column or an amino-functionalized column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer, pH 2.6).[5]

-

Detection: UV detection at 210 nm is common, although steviol glycosides have a weak chromophore.[6] Evaporative Light Scattering Detection (ELSD) can also be employed.

-

Quantification: Quantification is achieved by comparing the peak areas with those of certified reference standards.

-

-

Preparative HPLC for Isolation:

-

Similar column and mobile phase systems as analytical HPLC are used, but with larger column dimensions and higher flow rates.

-

Fractions corresponding to the peak of interest (this compound) are collected, and the solvent is evaporated to yield the purified compound.

-

Structural Elucidation

The precise chemical structure and stereochemistry of an isolated steviol glycoside are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that help to elucidate the sequence and branching of the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons of the sugar units are particularly diagnostic, with their chemical shifts and coupling constants revealing the anomeric configuration (α or β).

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, both within the steviol aglycone and the sugar units, and for determining the linkage points between the sugars and the aglycone.

-

The following workflow diagram illustrates the general process for the isolation and characterization of this compound.

Caption: Workflow for isolation and characterization.

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways modulated by this compound are not extensively documented, research on major steviol glycosides like stevioside and rebaudioside A has shed light on their potential biological activities. It is plausible that this compound shares some of these properties due to its structural similarity.

Steviol glycosides are not metabolized in the upper gastrointestinal tract and are hydrolyzed to steviol by the gut microbiota. Steviol is then absorbed and glucuronidated in the liver before excretion. Some studies suggest that steviol and its glycosides may interact with various cellular targets. For instance, stevioside has been reported to modulate the activity of the TRPM5 ion channel, which is involved in taste perception and insulin secretion.[7]

Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this compound.

Conclusion

This compound is a minor steviol glycoside with a complex chemical structure and stereochemistry. While detailed experimental data specifically for this compound is not abundant, established methodologies for the isolation, purification, and structural characterization of other steviol glycosides provide a robust framework for its study. A comprehensive understanding of its properties is essential for its potential application in the food and pharmaceutical industries, and further research is encouraged to fully explore its biological activities and potential therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Stevioside | C38H60O18 | CID 442089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stevioside | 57817-89-7 [chemicalbook.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

"Stevioside E" biosynthesis pathway in Stevia rebaudiana

An In-depth Technical Guide to the Biosynthesis of Steviol Glycosides, Focusing on Rebaudioside E

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni is a perennial herb renowned for its production of intensely sweet, non-caloric diterpenoid glycosides known as steviol glycosides (SGs). These compounds are synthesized and stored in the leaves, comprising up to 25% of the leaf's dry weight. The sweetness profile and quality of Stevia extracts are determined by the specific composition of these SGs. While stevioside and rebaudioside A are the most abundant, minor glycosides often possess more desirable taste profiles with less bitterness.

This guide provides a detailed technical overview of the core biosynthetic pathway of SGs in S. rebaudiana, with a specific focus on the formation of Rebaudioside E. It is important to note that while the PubChem database lists a unique structure for "Stevioside E" (CID 101803319), the term is often used interchangeably in biotechnological literature with Rebaudioside E . Rebaudioside E is a direct precursor to next-generation sweeteners like Rebaudioside D and M.[1][2] This document will focus on the well-characterized enzymatic synthesis of Rebaudioside E from stevioside, a key reaction for modifying the sensory properties of Stevia extracts.

The Core Steviol Glycoside Biosynthesis Pathway

The synthesis of all steviol glycosides originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway produces the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP).[3] The subsequent steps leading to the steviol aglycone are shared with the gibberellic acid (GA) biosynthesis pathway and occur across multiple cellular compartments, including the plastids and the endoplasmic reticulum.[4][5]

The key enzymatic steps to produce the steviol aglycone are:

-

GGDP to ent-Copalyl diphosphate (CDP): Catalyzed by ent-copalyl diphosphate synthase (CPS).

-

CDP to ent-Kaurene: Catalyzed by ent-kaurene synthase (KS).

-

ent-Kaurene to ent-Kaurenoic Acid: A three-step oxidation catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), located on the endoplasmic reticulum.

-

ent-Kaurenoic Acid to Steviol: The pathway diverges from GA synthesis at this point. The enzyme ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to form steviol.[5][6]

Once formed, the steviol aglycone is glucosylated in the cytoplasm by a series of UDP-glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol backbone.[4]

Formation of Stevioside

Stevioside is one of the most abundant SGs in the plant and serves as a key intermediate for other glycosides. Its formation involves two critical glucosylation steps:

-

Steviol to Steviolmonoside: The UGT enzyme UGT85C2 adds a single glucose molecule to the C-13 hydroxyl group of steviol.[6]

-

Steviolmonoside to Steviolbioside: A second glucose is added to the first at the C-2' position.

-

Steviolbioside to Stevioside: The enzyme UGT74G1 adds a glucose molecule to the C-19 carboxyl group of steviolbioside, completing the synthesis of stevioside.[6]

Biosynthesis of Rebaudioside E

Rebaudioside E is structurally distinct from stevioside by the presence of an additional glucose molecule attached to the glucose at the C-19 position. While this pathway may occur at low levels natively in S. rebaudiana, it is most efficiently characterized as an enzymatic bioconversion. Research has identified that a UDP-glucosyltransferase from Solanum lycopersicum (tomato), UGTSL2 , effectively catalyzes the conversion of stevioside to Rebaudioside E.[1][2][7] This enzyme specifically adds a glucose molecule via a β1→2 linkage to the glucose residue at the C-19 carboxyl group of stevioside.[1][2] This bioconversion is of significant commercial interest for producing next-generation sweeteners.

References

- 1. Bioconversion of Stevioside to Rebaudioside E Using Glycosyltransferase UGTSL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. genscript.com [genscript.com]

Stevioside E: A Technical Guide to its Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stevioside E is a naturally occurring high-intensity sweetener, a diterpenoid glycoside found in the leaves of Stevia rebaudiana Bertoni. Like other steviol glycosides, it is a non-caloric sugar substitute. While research has extensively focused on major steviol glycosides like stevioside and Rebaudioside A, specific pharmacological data for this compound remains limited. This guide provides a comprehensive overview of the known properties of this compound within the broader context of steviol glycosides, detailing their shared metabolic fate and pharmacological activities. All steviol glycosides, including this compound, are metabolized to the aglycone steviol, which is considered the primary bioactive compound responsible for the observed systemic effects. This document summarizes the key pharmacological properties, experimental methodologies, and relevant signaling pathways associated with steviol glycosides, providing a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Introduction to this compound

This compound is one of several sweet-tasting diterpenoid glycosides isolated from the leaves of Stevia rebaudiana[1][2]. These compounds, known as steviol glycosides, share a common chemical backbone, steviol, but differ in the type and arrangement of their sugar moieties[3]. This structural variation influences their sweetness intensity and taste profile.

Chemical and Physical Properties

While specific experimental data on the physicochemical properties of isolated this compound are not extensively documented in the available literature, its properties can be inferred from the general characteristics of steviol glycosides.

| Property | Value | Source |

| Molecular Formula | C44H70O22 | PubChem |

| Molecular Weight | 951.0 g/mol | PubChem |

| Sweetness (relative to sucrose) | 150–300x | [4] |

| Solubility | Soluble in water and ethanol | [1] |

| Stability | Stable over a wide range of pH (2-10) and temperatures (up to 200°C) | [1] |

Metabolism of Steviol Glycosides

A critical aspect of the pharmacology of all steviol glycosides, including this compound, is their metabolic pathway. Steviol glycosides are not significantly absorbed in the upper gastrointestinal tract. Instead, they are hydrolyzed by the gut microbiota in the colon to a common aglycone, steviol[4]. Steviol is then absorbed into the bloodstream, metabolized in the liver to steviol glucuronide, and subsequently excreted, primarily in the urine[4]. This common metabolic fate implies that the systemic pharmacological effects of different steviol glycosides are likely mediated by steviol.

Figure 1: Metabolic pathway of steviol glycosides.

Pharmacological Properties of Steviol Glycosides (Primarily Stevioside)

The following sections detail the pharmacological activities observed for steviol glycosides, with most of the available data coming from studies on stevioside. It is hypothesized that this compound, upon conversion to steviol, would exhibit a similar spectrum of activities.

Anti-hyperglycemic Effects

Steviol glycosides have demonstrated potential benefits in glucose regulation. Studies on stevioside have shown that it can lower postprandial blood glucose levels in individuals with type 2 diabetes[4]. The proposed mechanisms for this effect are multifaceted.

-

Stimulation of Insulin Secretion: Stevioside and its metabolite steviol have been shown to directly stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner[4]. This means the effect is more pronounced at elevated blood glucose levels, reducing the risk of hypoglycemia.

-

Suppression of Glucagon: Some studies suggest that stevioside may have a glucagonostatic effect, further contributing to lower blood glucose levels[5].

-

Inhibition of Gluconeogenesis: Stevioside has been found to decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in hepatic gluconeogenesis, thereby reducing glucose production in the liver[3][4].

Figure 2: Proposed anti-hyperglycemic mechanisms of steviol.

Hypotensive Effects

Long-term consumption of stevioside has been associated with a reduction in both systolic and diastolic blood pressure in hypertensive individuals[1][6]. The proposed mechanisms include:

-

Vasodilation: Stevioside may induce vasodilation by inhibiting the influx of extracellular Ca2+ into vascular smooth muscle cells[2].

-

Diuresis and Natriuresis: Some animal studies suggest that stevioside can increase urine and sodium excretion, leading to a decrease in plasma volume[1][6].

Other Potential Pharmacological Activities

-

Antioxidant Activity: Ethanolic leaf extracts of Stevia rebaudiana have demonstrated antioxidant properties in vitro by inhibiting hydroperoxide formation[1][6].

-

Antimicrobial Activity: Stevia extracts have been shown to inhibit the growth of certain bacteria, including those associated with dental caries[1][6].

-

Anti-inflammatory and Anti-carcinogenic Effects: Some studies suggest that steviol glycosides may possess anti-inflammatory, anti-tumor, and immunomodulatory effects, although more research is needed to confirm these activities[1][6].

Experimental Protocols

Detailed methodologies for key experiments on steviol glycosides are crucial for reproducibility and further research. Below are examples of protocols adapted from the literature for studying the anti-hyperglycemic and hypotensive effects of stevioside.

In Vivo Anti-hyperglycemic Study in a Type 2 Diabetes Animal Model

-

Animal Model: Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes.

-

Treatment: Oral administration of stevioside (e.g., 25 mg/kg body weight/day) or vehicle control for a specified period (e.g., 6 weeks).

-

Parameters Measured:

-

Fasting and postprandial blood glucose levels.

-

Plasma insulin and glucagon levels.

-

Intraperitoneal glucose tolerance test (IPGTT).

-

-

Methodology for IPGTT:

-

Fast animals overnight.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection.

-

Measure blood glucose concentrations.

-

In Vitro Insulin Secretion Assay

-

Cell Model: Isolated mouse pancreatic islets or an insulin-secreting cell line (e.g., INS-1).

-

Treatment: Incubate cells with varying concentrations of stevioside or steviol in the presence of different glucose concentrations (e.g., 3.3 mM and 16.7 mM).

-

Parameter Measured: Insulin concentration in the culture supernatant.

-

Methodology:

-

Isolate pancreatic islets by collagenase digestion.

-

Pre-incubate islets in a low-glucose medium.

-

Incubate islets with test compounds (stevioside/steviol) and different glucose concentrations for a specified time (e.g., 60 minutes).

-

Collect the supernatant and measure insulin levels using an enzyme-linked immunosorbent assay (ELISA).

-

Figure 3: Simplified experimental workflows.

Quantitative Data Summary

The following tables summarize quantitative data from studies on stevioside.

Table 1: Effect of Stevioside on Postprandial Blood Glucose in Type 2 Diabetic Subjects

| Treatment | Postprandial Blood Glucose Reduction (%) | Insulinogenic Index Increase (%) | Source |

| 1 g Stevioside | ~18 | ~40 | [4] |

Table 2: Effect of Long-Term Stevioside Consumption on Blood Pressure in Hypertensive Patients

| Treatment | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Source |

| 750 mg/day | 1 year | Significant reduction | Significant reduction | [4] |

| 1500 mg/day | 2 years | Significant reduction | Significant reduction | [4] |

Conclusion and Future Directions

This compound is a minor steviol glycoside with a sweetness profile that makes it a potential non-caloric sweetener. While direct pharmacological studies on this compound are lacking, its metabolic fate, being converted to steviol, suggests that it likely shares the pharmacological properties of other more extensively studied steviol glycosides like stevioside. These properties include potential anti-hyperglycemic and hypotensive effects.

Future research should focus on isolating and characterizing the specific pharmacological activities of this compound to determine if it possesses any unique properties compared to other steviol glycosides. Head-to-head comparative studies of different steviol glycosides are needed to elucidate the influence of the sugar moieties on their absorption, metabolism, and potential local effects in the gastrointestinal tract. Such research will be invaluable for the development of novel therapeutic agents and functional foods.

References

- 1. scialert.net [scialert.net]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. fda.gov [fda.gov]

- 4. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]

- 5. Dietary prebiotic-stevioside modulates the growth, antioxidant enzymes, and immune response in thinlip mullets (Liza ramada) subjected to chronic cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

An In-depth Technical Guide to the Mechanism of Action of Steviol Glycosides on Taste Receptors

Disclaimer: Scientific literature extensively covers the interaction of various steviol glycosides, such as Stevioside and Rebaudioside A, with taste receptors. However, there is a significant lack of specific experimental data for Stevioside E. This guide provides a comprehensive overview of the established mechanism of action for the broader class of steviol glycosides, drawing on data from closely related compounds to infer the likely behavior of this compound. The limited available data specific to Rebaudioside E, a structurally similar compound, is included for reference.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of high-intensity natural sweeteners. Their taste profile is complex, characterized by a predominant sweetness coupled with a bitter aftertaste, the intensity of which varies between different glycosides. This dual taste perception is a direct consequence of their interaction with specific taste receptors on the tongue. The sweet taste is mediated by the T1R2/T1R3 G-protein coupled receptor, while the bitter off-taste is primarily attributed to the activation of T2R4 and T2R14 bitter taste receptors[1][2][3][4]. Understanding the precise mechanism of action of individual steviol glycosides is crucial for the development of novel sweeteners with improved taste profiles.

Quantitative Data on Steviol Glycoside-Taste Receptor Interactions

The interaction of steviol glycosides with taste receptors can be quantified through various experimental and computational methods. Key parameters include binding energies from molecular docking studies, and sweet and bitter taste thresholds from human sensory panels. The following table summarizes available quantitative data for a range of steviol glycosides, including the limited data for Rebaudioside E.

| Steviol Glycoside | Receptor Subunit | Docking Score (kcal/mol) | Sweet Taste Threshold (µM) | Bitter Taste Threshold (µM) | Reference |

| Rebaudioside E | T1R2 | 7.841 | Not Available | Not Available | [5] |

| T1R3 | 10.658 | [5] | |||

| Stevioside | T1R2 / T1R3 | Not Available | 11.1 ± 2.3 | ~23-194 | [1] |

| Rebaudioside A | T1R2 / T1R3 | Not Available | 8.3 ± 2.2 | ~23-194 | [1] |

| Rebaudioside D | T1R2 / T1R3 | 7.767 / 9.764 | 5.3 ± 0.3 | ~23-194 | [1][5] |

| Dulcoside A | T1R2 / T1R3 | Not Available | 32.9 ± 5.3 | ~23-194 | [1] |

| Rubusoside | T1R2 / T1R3 | Not Available | 27.3 ± 2.5 | ~23-194 | [1] |

Experimental Protocols

The study of steviol glycoside interactions with taste receptors involves a combination of in vitro and in silico techniques.

1. Cell-Based Functional Assays:

-

Objective: To measure the activation of taste receptors by steviol glycosides in a cellular context.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous taste receptor expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the human sweet taste receptor subunits (T1R2 and T1R3) or individual bitter taste receptors (e.g., T2R4, T2R14). A G-protein chimera (e.g., Gα16-gust44) is often co-expressed to couple receptor activation to a measurable downstream signal.

-

Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation: Cells are stimulated with varying concentrations of the steviol glycoside of interest.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a microscope.

-

Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) and efficacy of the compound.

-

2. Molecular Docking Simulations:

-

Objective: To predict the binding mode and affinity of steviol glycosides to taste receptor models.

-

Methodology:

-

Receptor Modeling: Homology models of the T1R2, T1R3, T2R4, and T2R14 receptors are constructed based on the crystal structures of related G-protein coupled receptors.

-

Ligand Preparation: The 3D structure of the steviol glycoside is generated and optimized.

-

Docking: The steviol glycoside molecule is docked into the putative binding pocket of the receptor model using software like AutoDock or Glide.

-

Scoring: The binding affinity is estimated based on scoring functions that calculate the binding energy (in kcal/mol).

-

Analysis: The predicted binding poses and energies provide insights into the key molecular interactions driving receptor activation.

-

3. Human Sensory Panel Studies:

-

Objective: To determine the perceived taste intensity and profile of steviol glycosides in humans.

-

Methodology:

-

Panelist Training: A panel of trained individuals is selected and trained to identify and quantify sweet and bitter tastes.

-

Sample Preparation: Solutions of the steviol glycoside are prepared at various concentrations.

-

Sensory Evaluation: Panelists taste the solutions and rate the intensity of sweetness and bitterness on a standardized scale (e.g., a Labeled Magnitude Scale).

-

Data Analysis: Psychometric functions are derived to determine the detection and recognition thresholds for sweet and bitter tastes.

-

Signaling Pathways

The binding of steviol glycosides to their respective taste receptors initiates a cascade of intracellular events that ultimately leads to the perception of taste.

Sweet Taste Transduction Pathway:

Steviol glycosides are thought to bind to the Venus Flytrap Domain (VFD) of the T1R2 subunit and potentially other sites on the T1R2/T1R3 heterodimer[6]. This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to membrane depolarization and the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers[7][8].

Bitter Taste Transduction Pathway:

The bitter aftertaste of steviol glycosides is mediated by their interaction with T2R4 and T2R14 bitter taste receptors[2][4]. Similar to the sweet taste pathway, the binding of a steviol glycoside to a T2R receptor activates gustducin. The βγ subunits of the activated G-protein are thought to activate PLCβ2, leading to IP3 production and subsequent calcium release. The downstream signaling cascade involving TRPM5 activation, depolarization, and ATP release is conserved between sweet and bitter taste transduction[7][8].

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction of a novel steviol glycoside with taste receptors.

Structure-Activity Relationship

The taste profile of steviol glycosides is intricately linked to their molecular structure, specifically the number and arrangement of glucose units attached to the central steviol core. Generally, a higher number of glucose moieties is associated with increased sweetness and reduced bitterness[4][9]. For instance, Rebaudioside A, with four glucose units, is perceived as sweeter and less bitter than Stevioside, which has three. This suggests that the additional glucose units may enhance the interaction with the sweet taste receptor while sterically hindering the binding to bitter taste receptors.

Computational modeling studies have proposed that steviol glycosides can bind to multiple sites on both the T1R2 and T1R3 subunits[5][10]. The glucose moieties primarily form hydrogen bonds with amino acid residues in the binding pockets of these receptors[11]. The specific pattern of these interactions likely dictates the potency and quality of the sweet taste.

Conclusion

The sweet and bitter tastes of steviol glycosides are elicited through their direct interaction with T1R2/T1R3 and T2R taste receptors, respectively. The activation of these receptors triggers a conserved downstream signaling cascade involving G-protein activation, PLCβ2, IP3-mediated calcium release, and TRPM5 channel opening, ultimately leading to neurotransmitter release and taste perception. While the general mechanism is well-understood, the precise details of how individual steviol glycosides, such as this compound, interact with these receptors remain an active area of research. The limited available data suggests that, like other steviol glycosides, its taste profile is determined by its binding affinity and efficacy at both sweet and bitter taste receptors. Further experimental studies are required to fully elucidate the specific molecular interactions and functional consequences of this compound binding to taste receptors, which will be invaluable for the rational design of next-generation sweeteners.

References

- 1. researchgate.net [researchgate.net]

- 2. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]

- 3. Human psychometric and taste receptor responses to steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Interaction model of steviol glycosides from Stevia rebaudiana (Bertoni) with sweet taste receptors: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Steviol Glycosides: A Technical Overview with a Focus on Stevioside, Rebaudioside A, and Dulcoside A

A notable scarcity of publicly available scientific literature exists regarding the specific in vitro bioactivity of Stevioside E. Consequently, this technical guide provides a comprehensive overview of the well-documented in vitro biological activities of other major and minor steviol glycosides, namely Stevioside, Rebaudioside A, and Dulcoside A. While these compounds share a common steviol backbone, variations in their glycosidic side chains can influence their biological effects. Therefore, the data presented herein for Stevioside, Rebaudioside A, and Dulcoside A should not be directly extrapolated to this compound, but rather serve as a foundational reference for understanding the potential bioactivities within this class of compounds.

Anti-Cancer Activity

Steviol glycosides have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanisms involve the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data for Anti-Cancer Activity

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| Stevioside | HT-29 (Colon Cancer) | MTT Assay | 5 µM | ~60-70% inhibition of cell viability after 48-72h | [1] |

| HT-29 (Colon Cancer) | Flow Cytometry | 5 µM | 24.15% apoptosis rate | [1] | |

| SaOs2 (Osteosarcoma) | Gene Expression | Not Specified | Down-regulation of Bcl-xL and Bcl-2, Up-regulation of Bax | [2] | |

| Steviol | MCF-7 (Breast Cancer) | MTT Assay | 500 µM | ~60% reduction in cell viability after 48h | [3] |

| GI Cancer Cell Lines | Cytotoxicity Assay | 100-200 µg/mL | 60-90% inhibition of cell viability | [3] |

Experimental Protocols

Cell Viability (MTT) Assay:

-

Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a density of 2x10^4 cells/well and cultured for 24 hours.[1]

-

The cells are then treated with varying concentrations of the steviol glycoside (e.g., Stevioside from 0.5 to 5 µM) for specified time periods (24, 48, or 72 hours).[1]

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 3 hours.[1]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated control cells.[4]

Apoptosis Assay (Flow Cytometry):

-

Cells are treated with the steviol glycoside for a specified time.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anti-Cancer Activity

Stevioside has been shown to induce apoptosis in colon cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the phosphorylation of p38 and ERK. This is often associated with an increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[1]

Stevioside-induced apoptosis via ROS and MAPK pathways.

Anti-Inflammatory Activity

Stevioside and other steviol glycosides have demonstrated anti-inflammatory properties by modulating key inflammatory pathways, particularly the NF-κB signaling cascade.

Quantitative Data for Anti-Inflammatory Activity

| Compound | Cell Line | Stimulant | Concentration | Effect | Reference |

| Stevioside | THP-1 (Human Monocytic Cells) | LPS | 1 mM | Significant suppression of TNF-α and IL-1β release | [5][6] |

| Dulcoside A | Mouse Ear Edema Model | TPA | 0.12 µM/ear | LD50 of 92.5 µ g/ear for inflammation inhibition | [7] |

Experimental Protocols

Cytokine Release Assay (ELISA):

-

Immune cells (e.g., THP-1 monocytes or peripheral blood mononuclear cells) are stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[7]

-

The cells are concurrently treated with various concentrations of the steviol glycoside.

-

After a specific incubation period, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

Signaling Pathways in Anti-Inflammatory Activity

Stevioside exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated cells, stevioside has been shown to suppress the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]

Inhibition of the NF-κB pathway by Stevioside.

Antioxidant Activity

Steviol glycosides have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Quantitative Data for Antioxidant Activity

| Compound | Assay | Result | Reference |

| Stevia Leaf Extract | Hydroperoxide formation in Sardine oil | Inhibition of formation | [8] |

| Stevioside | DPPH radical scavenging | Weak, concentration-dependent activity | [9] |

| Stevioside | Nrf2 upregulation | Upregulated Nrf2 levels in murine models | [10] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.[9]

-

Varying concentrations of the test compound (steviol glycoside) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Experimental Workflow for In Vitro Bioactivity Screening

The general workflow for assessing the in vitro bioactivity of a steviol glycoside like this compound would follow a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

General workflow for in vitro bioactivity screening.

Conclusion

While substantial research has elucidated the in vitro anti-cancer, anti-inflammatory, and antioxidant properties of major steviol glycosides like Stevioside and Rebaudioside A, and to a lesser extent, minor glycosides like Dulcoside A, a significant knowledge gap remains concerning the specific bioactivities of this compound. The structural differences in the glycosidic moieties among these compounds underscore the necessity for dedicated research on individual steviol glycosides to accurately determine their respective pharmacological profiles. The methodologies and findings presented in this guide for other steviol glycosides provide a robust framework for initiating and conducting such much-needed investigations into the in vitro bioactivity of this compound.

References

- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Development of Next Generation Stevia Sweetener: Rebaudioside M | Semantic Scholar [semanticscholar.org]

- 3. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]

- 4. Dietary prebiotic-stevioside modulates the growth, antioxidant enzymes, and immune response in thinlip mullets (Liza ramada) subjected to chronic cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scialert.net [scialert.net]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Rebaudioside E | 63279-14-1 | OR44886 | Biosynth [biosynth.com]

Stevioside E: A Toxicological and Safety Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stevioside E is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As with other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener. The toxicological and safety profile of this compound is primarily established through a read-across approach from the extensive data available for the major steviol glycosides, namely stevioside and rebaudioside A, and their common metabolite, steviol. This approach is scientifically justified by the shared metabolic fate of all steviol glycosides, which are hydrolyzed to steviol by the gut microbiota.

Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have established a group Acceptable Daily Intake (ADI) for all steviol glycosides of 4 milligrams per kilogram of body weight per day, expressed as steviol equivalents.[1][2][3] This ADI is based on the no-observed-adverse-effect level (NOAEL) derived from a comprehensive review of toxicological studies. Extensive testing has demonstrated that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[1][3]

This technical guide provides a comprehensive overview of the available toxicological data for steviol glycosides, with the understanding that these findings are applicable to this compound. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological and experimental pathways.

Introduction to this compound

This compound is one of the many diterpene glycosides responsible for the sweet taste of stevia leaves.[4] Structurally, all steviol glycosides share a common aglycone, steviol, with different sugar moieties attached. This structural similarity and common metabolic pathway are the basis for the collective safety assessment of this class of compounds.

Metabolism and Pharmacokinetics

The toxicological profile of steviol glycosides is intrinsically linked to their metabolism in the human body.

Metabolic Pathway

Steviol glycosides, including this compound, are not hydrolyzed by digestive enzymes in the upper gastrointestinal tract and are not absorbed intact to any significant extent.[5] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to their common aglycone, steviol.[6] Steviol is then absorbed from the colon, metabolized in the liver primarily to steviol glucuronide, and subsequently excreted in the urine.[6] This metabolic pathway is consistent across different steviol glycosides.[1][7]

Toxicological Profile

The safety of steviol glycosides has been evaluated through a comprehensive battery of toxicological studies.

Acute Toxicity

Steviol glycosides exhibit very low acute oral toxicity.

| Compound | Species | Route | LD50 | Reference |

| Stevioside | Mouse, Rat, Hamster | Oral | > 15 g/kg bw | (Toskulkao et al., 1997) |

| Steviol | Hamster (male) | Oral | 5.2 g/kg bw | (Toskulkao et al., 1997) |

| Steviol | Hamster (female) | Oral | 6.1 g/kg bw | (Toskulkao et al., 1997) |

| Steviol | Rat, Mouse | Oral | > 15 g/kg bw | (Toskulkao et al., 1997) |

Experimental Protocol: Acute Oral Toxicity Study of Stevioside

-

Test Substance: Stevioside

-

Species: Mice, Rats, and Hamsters of both sexes.

-

Administration: Single oral gavage.

-

Dosage: Up to 15 g/kg body weight.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, mortality, and gross necropsy at the end of the observation period.

-

Results: No mortality or clinical signs of toxicity were observed at the highest dose tested.

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies have not shown any evidence of toxicity or carcinogenicity for steviol glycosides. The NOAEL from a 2-year rat carcinogenicity study with stevioside is the basis for the established ADI.[1][3]

| Study Type | Species | Compound | Duration | NOAEL | Key Findings | Reference |

| Chronic Toxicity & Carcinogenicity | Rat (F344) | Stevioside | 2 years | 967 mg/kg bw/day | No evidence of carcinogenicity. | (Toyoda et al., 1997) |

| Chronic Toxicity & Carcinogenicity | Rat (Wistar) | Stevioside | 24 months | 600 mg/kg bw/day | No treatment-related neoplastic or non-neoplastic changes. | (Xili et al., 1992) |

Experimental Protocol: 2-Year Carcinogenicity Study of Stevioside in Rats

-

Test Substance: Stevioside (95.6% purity).

-

Species: F344 rats (50 males and 50 females per group).

-

Administration: In the diet.

-

Dosage Levels: 0%, 0.1%, 0.3%, and 1.0% in the diet (equivalent to approximately 0, 40, 120, and 400 mg/kg bw/day for males and 0, 50, 150, and 500 mg/kg bw/day for females). An additional study used dietary concentrations up to 2.5%, leading to the established NOAEL of 967 mg/kg bw/day.[3]

-

Duration: 24 months for females, 22 months for males.

-

Endpoints: Survival, body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive range of tissues.

-

Results: No stevioside-related increases in the incidence of any tumor type were observed. The NOAEL was determined to be the highest dose tested in the pivotal study, 2.5% in the diet, which is equivalent to 967 mg stevioside/kg bw/day.[3]

Genotoxicity

A comprehensive set of in vitro and in vivo studies has been conducted to assess the genotoxic potential of stevioside and its metabolite, steviol. The overall weight of evidence indicates that steviol glycosides are not genotoxic.[1][3]

| Assay | Test System | Compound | Concentration/Dose | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Stevioside | Up to 5000 µ g/plate | With and without S9 | Negative | (Suttajit et al., 1993) |

| In vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Stevioside | Up to 1.25 mg/mL | With and without S9 | Negative | (Ishidate et al., 1984) |

| In vivo Micronucleus Test | Mouse bone marrow | Stevioside | Up to 8000 mg/kg bw | N/A | Negative | (Suttajit et al., 1993) |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | Steviol | Up to 5000 µ g/plate | With and without S9 | Negative | (Pezzuto et al., 1985) |

| In vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Steviol | 125-500 µg/mL | With S9 | Positive | (Ishidate et al., 1984) |

| In vivo Micronucleus Test | Mouse bone marrow | Steviol | Up to 8000 mg/kg bw | N/A | Negative | (Pezzuto et al., 1985) |

While some in vitro studies on steviol showed positive results for clastogenicity at high concentrations with metabolic activation, these findings were not replicated in in vivo studies. This suggests that the in vitro effects are not expressed in a whole animal system.

Experimental Protocol: In Vivo Micronucleus Assay

-

Test Substance: Stevioside or Steviol.

-

Species: Male and female mice (e.g., ddY or B6C3F1).

-

Administration: Typically oral gavage or intraperitoneal injection.

-

Dosage Levels: A range of doses up to a maximum tolerated dose or a limit dose (e.g., 2000 or 5000 mg/kg bw). A positive control (e.g., mitomycin C) and a vehicle control are included.

-

Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeat-dose study.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.

-

Results: No significant increase in the frequency of micronucleated PCEs was observed in animals treated with stevioside or steviol compared to the vehicle control group.

Reproductive and Developmental Toxicity

Multiple studies in animals have not shown any adverse effects of steviol glycosides on reproduction or development.

| Study Type | Species | Compound | NOAEL (Maternal and Developmental) | Key Findings | Reference |

| Two-generation Reproduction | Rat | Rebaudioside A | 100,000 ppm (approx. 7,700 mg/kg bw/day) | No adverse effects on mating, fertility, or offspring development. | (Curry et al., 2008) |

| Developmental Toxicity | Rat | Stevioside | 1000 mg/kg bw/day | No teratogenic effects. | (Usami et al., 1995) |

| Developmental Toxicity | Hamster | Steviol | 250 mg/kg bw/day | No teratogenic effects; maternal and fetal toxicity at higher doses. | (Wasuntarawat et al., 1998) |

Experimental Protocol: Two-Generation Reproductive Toxicity Study

-

Test Substance: Rebaudioside A.

-

Species: Wistar rats.

-

Administration: In the diet.

-

Dosage Levels: 0, 25,000, 50,000, and 100,000 ppm.

-

Study Design: F0 parental animals are exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation is selected from the offspring and is also exposed through maturity, mating, and production of the F2 generation.

-

Endpoints: Detailed observations of parental animals and offspring, including clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and litter observations. Gross and histopathological examination of reproductive organs.

-

Results: No adverse effects on any reproductive or developmental parameters were observed at any dose level.

Acceptable Daily Intake (ADI)

Based on the comprehensive toxicological database, regulatory agencies have established a group ADI for all steviol glycosides.

This ADI is based on the NOAEL of 967 mg stevioside/kg bw/day (which corresponds to 388 mg steviol equivalents/kg bw/day) from a 2-year rat carcinogenicity study, with the application of a 100-fold safety factor.[3]

Conclusion

The toxicological and safety profile of this compound is well-established through the extensive data available for the broader class of steviol glycosides. The common metabolic pathway, which results in the formation of steviol from all steviol glycosides in the gut, provides a strong scientific basis for this read-across approach. The existing data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies consistently demonstrate the safety of steviol glycosides for human consumption at the established ADI of 4 mg/kg bw/day (as steviol equivalents). Therefore, this compound is considered safe under its intended conditions of use as a sweetener.

References

- 1. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]

- 2. WHO | JECFA [apps.who.int]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

- 6. Safety evaluation of steviol glycoside preparations, including rebaudioside AM, obtained by enzymatic bioconversion of highly purified stevioside and/or rebaudioside A stevia leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety of change in specifications for steviol glycosides (E 960) | EFSA [efsa.europa.eu]

An In-depth Technical Guide to the Natural Occurrence and Isolation of Rebaudioside E

A Note on Nomenclature: The term "Stevioside E" is often used interchangeably with "Rebaudioside E." However, within the scientific literature and chemical databases, Rebaudioside E is the accepted nomenclature for this specific steviol glycoside. This guide will use the term Rebaudioside E.

Rebaudioside E is a minor steviol glycoside naturally present in the leaves of Stevia rebaudiana Bertoni. While not as abundant as the major glycosides, stevioside and Rebaudioside A, it contributes to the overall sweetness profile of stevia extracts. This technical guide provides a comprehensive overview of its natural occurrence, methods for its isolation and purification, and relevant biochemical pathways for researchers, scientists, and drug development professionals.

Natural Occurrence of Rebaudioside E

Rebaudioside E is one of several diterpene glycosides found in the leaves of the Stevia rebaudiana plant.[1] These compounds are all glycosides of steviol, sharing a common aglycone backbone but differing in the number and arrangement of sugar moieties.[2][3] The concentration of individual steviol glycosides, including Rebaudioside E, can vary significantly depending on the plant's genotype, cultivation conditions, and harvesting time.[1]

While stevioside and Rebaudioside A are the most abundant steviol glycosides, typically constituting 5-10% and 2-4% of the dry leaf weight respectively, Rebaudioside E is present in much lower concentrations.[3] In some cultivars, its concentration may be below the limit of detection of standard analytical methods.[4] However, specific cultivars have been developed to have higher concentrations of certain minor glycosides. For instance, a patent application describes a new Stevia rebaudiana cultivar with a relative concentration of Rebaudioside E of at least 1.0% in the "HSG-Extract" produced from its dried leaves.[5]

Table 1: Relative Abundance of Major and Minor Steviol Glycosides in Stevia rebaudiana Leaves (Typical Range)

| Steviol Glycoside | Typical Concentration (% of Dry Leaf Weight) |

| Stevioside | 5 - 10 |

| Rebaudioside A | 2 - 4 |

| Rebaudioside C | 1 - 2 |

| Dulcoside A | 0.5 - 1 |

| Rebaudioside E | Trace amounts to >1.0 (in specific cultivars) |

| Rebaudioside D | Trace amounts |

| Rebaudioside F | Trace amounts |

| Steviolbioside | Trace amounts |

| Rubusoside | Trace amounts |

Note: The concentrations are approximate and can vary significantly between different cultivars and growing conditions.[3][5]

Biosynthesis of Steviol Glycosides

The biosynthesis of all steviol glycosides, including Rebaudioside E, originates from the diterpenoid pathway in the plant's leaves.[6][7] The process begins with the synthesis of geranylgeranyl diphosphate (GGDP), which is then cyclized to form (-)-kaurene.[7] A series of oxidation and hydroxylation steps convert (-)-kaurene into steviol, the common aglycone of all steviol glycosides.[6][8]

The diversification of steviol glycosides occurs through a series of glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs).[8] These enzymes sequentially add glucose and other sugar moieties to the C13 and C19 positions of the steviol backbone.[7][8] Rebaudioside E is a sophoroside, which is a stevioside derivative where the hydroxy group at position 2 of the glucosyl ester moiety has been converted into the corresponding beta-D-glucoside.[9]

Isolation and Purification of Rebaudioside E

The isolation of Rebaudioside E is challenging due to its low concentration relative to other steviol glycosides with similar chemical structures. General extraction methods for steviol glycosides are the starting point, followed by specific chromatographic techniques to separate the minor components.

1. Extraction of Crude Steviol Glycosides

A general workflow for the extraction of a crude mixture of steviol glycosides from dried Stevia leaves is outlined below.

2. Chromatographic Separation of Minor Steviol Glycosides

The separation of individual steviol glycosides from the crude extract is typically achieved using various chromatographic techniques. Given the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed.[4][10] Preparative HPLC is a suitable method for scaling up the separation process.[10]

For the isolation of minor glycosides like Rebaudioside E, a multi-step chromatographic approach is often necessary. This may involve an initial separation using a macroporous adsorption resin to enrich the glycoside fraction, followed by high-resolution techniques like preparative HPLC.[10]

Table 2: Chromatographic Techniques for Steviol Glycoside Separation

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Reference |

| RP-HPLC | C18 or other non-polar phases | Acetonitrile/Methanol and water with pH modifiers (e.g., phosphate buffer, formic acid) | Separation based on hydrophobicity. | [11] |

| HILIC | Polar stationary phases (e.g., amide, silica) | High organic content (e.g., acetonitrile) with a small amount of aqueous buffer | Separation of polar compounds based on partitioning between the mobile phase and a water-enriched layer on the stationary phase. | [10][12] |

| Macroporous Resin Chromatography | Non-polar or weakly polar resins (e.g., Diaion HP-20) | Water for loading, ethanol/methanol for elution | Adsorption of glycosides from aqueous solution and subsequent elution with an organic solvent. | [10] |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support | Biphasic solvent systems (e.g., n-hexane-n-butanol-water) | Partitioning of solutes between two immiscible liquid phases. | [13] |

Experimental Protocols

The following are generalized protocols for the extraction and purification of steviol glycosides, with an emphasis on the separation of minor components like Rebaudioside E.

Protocol 1: Aqueous Extraction of Crude Steviol Glycosides

-

Milling and Sieving: Dry Stevia rebaudiana leaves are milled to a fine powder and sieved to a uniform particle size.

-

Extraction: The powdered leaves are extracted with hot water (e.g., 60-80°C) or an aqueous ethanol/methanol solution (e.g., 70% v/v) at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v) for 1-2 hours with constant agitation.[14]

-

Filtration: The mixture is filtered to remove the solid plant material. The extraction process may be repeated on the residue to maximize yield.

-

Clarification: The crude extract is clarified by adding a flocculating agent (e.g., calcium hydroxide or ferric chloride) followed by centrifugation or filtration to remove precipitated impurities.[15]

-

Decolorization: The clarified extract is passed through a column of activated carbon to remove pigments.[12]

-

Ion Exchange: The decolorized extract is then passed through a series of cation and anion exchange resins to remove salts and other charged impurities.

-

Concentration: The purified extract is concentrated under vacuum to yield a crude steviol glycoside mixture.

Protocol 2: Chromatographic Separation of Rebaudioside E

-

Initial Fractionation (Optional): The crude steviol glycoside extract is dissolved in water and loaded onto a macroporous adsorbent resin column (e.g., Diaion HP-20). The column is washed with water to remove highly polar impurities, and the steviol glycosides are then eluted with a stepwise or gradient of increasing ethanol or methanol concentration. Fractions are collected and analyzed by analytical HPLC to identify those enriched in minor glycosides.

-

Preparative HPLC: Fractions enriched with Rebaudioside E are pooled, concentrated, and subjected to preparative HPLC.

-

Column: A high-resolution column suitable for polar compounds, such as a C18 column for RP-HPLC or an amide-based column for HILIC, is used.[11][12]

-

Mobile Phase: For RP-HPLC, a gradient of acetonitrile and water, often with an acid modifier like formic acid or a phosphate buffer to improve peak shape, is employed.[11] For HILIC, a mobile phase with a high concentration of acetonitrile and a small amount of aqueous buffer is used.[12]

-

Detection: Detection is typically carried out using a UV detector at a low wavelength (e.g., 210 nm) or with an evaporative light scattering detector (ELSD) for better quantification of all glycosides.[16]

-

-

Fraction Collection and Purity Analysis: Fractions corresponding to the Rebaudioside E peak are collected. The purity of the isolated compound is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Crystallization: The purified Rebaudioside E solution is concentrated, and the compound is crystallized, often from a methanol or ethanol-water mixture, to obtain a high-purity solid.[14]

Conclusion

Rebaudioside E is a naturally occurring minor steviol glycoside in Stevia rebaudiana. While present in low concentrations in most common cultivars, its contribution to the overall sweetness profile is of interest to the food and pharmaceutical industries. Its isolation requires a multi-step process involving an initial extraction of a crude glycoside mixture followed by advanced chromatographic techniques to separate it from the more abundant steviol glycosides. Further research into selective extraction and purification methods, as well as the cultivation of Stevia varieties with higher Rebaudioside E content, will be crucial for its commercial viability and for enabling more detailed studies of its specific properties.

References

- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. steviashantanu.com [steviashantanu.com]

- 7. scispace.com [scispace.com]

- 8. Critical Review on Key Approaches to Enhance Synthesis and Production of Steviol Glycosides: A Blueprint for Zero-Calorie Sweetener [mdpi.com]

- 9. Rebaudioside E | C44H70O23 | CID 72710721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Improvement of the Assay Method for Steviol Glycosides in the JECFA Specifications [scirp.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

"Stevioside E" solubility and stability characteristics

An In-Depth Technical Guide to the Solubility and Stability of Rebaudioside E

A Note on Nomenclature: The term "Stevioside E" is not commonly used in scientific literature. The correct nomenclature for the steviol glycoside is Rebaudioside E . This guide will focus on the available data for Rebaudioside E, supplemented with comparative data for other major steviol glycosides to provide a comprehensive overview.

Introduction

Rebaudioside E is a diterpenoid glycoside and one of the many sweet compounds found in the leaves of Stevia rebaudiana Bertoni[1]. Like other steviol glycosides, it consists of a central steviol aglycone with glucose moieties attached[1]. While not as abundant as Stevioside or Rebaudioside A, Rebaudioside E is a component of commercial stevia extracts and contributes to the overall sweetness profile[2][3]. Understanding its solubility and stability is crucial for its application in food, beverage, and pharmaceutical formulations.

This technical guide provides a detailed overview of the solubility and stability characteristics of Rebaudioside E, drawing on available scientific data. Due to the limited specific research on Rebaudioside E, this guide also includes data on other major steviol glycosides for comparative purposes and discusses general methodologies for assessing these properties.

Solubility Characteristics

The solubility of steviol glycosides is a critical factor in their application, particularly in aqueous solutions for food and beverage products. Generally, steviol glycosides are freely soluble in water and ethanol[4]. However, the exact solubility can vary depending on the specific glycoside, temperature, and the solvent system.

Solubility of Rebaudioside E

Specific quantitative solubility data for Rebaudioside E in common solvents like water and ethanol is limited in publicly available literature. However, some information is available for other solvents:

-

Dimethyl Sulfoxide (DMSO): Rebaudioside E is soluble in DMSO, with a reported solubility of 50 mg/mL (51.71 mM). This often requires ultrasonication and warming to achieve full dissolution[5][6].

One source reports the water solubility of Rebaudioside E as "insoluble" with a calculated value of 7.7E-3 g/L at 25 °C. This suggests very low solubility in water at room temperature.

Comparative Solubility of Steviol Glycosides

To provide a broader context, the following table summarizes the solubility of the more extensively studied steviol glycosides, Stevioside and Rebaudioside A, in various solvents.

| Steviol Glycoside | Solvent System | Temperature (°C) | Solubility (g/L) |

| Stevioside | Water | 5 | 4.7[7] |

| Water | 30 | 3.7[7] | |

| Water | 50 | 6.3[7] | |

| Ethanol | 5 | 40.5[8] | |

| Ethanol | 50 | 281.3[8] | |

| Ethanol:Water (30:70) | 5 | 4.5[7] | |

| Ethanol:Water (30:70) | 50 | 177.8[7] | |

| Ethanol:Water (70:30) | 5 | 42.2[7] | |

| Ethanol:Water (70:30) | 50 | 310.3[7] | |

| Rebaudioside A | Water | 5 | 5.0[7] |

| Water | 30 | 3.7[7] | |

| Water | 50 | 6.6[7] | |

| Ethanol | 5 - 50 | < 4.0[8] | |

| Ethanol:Water (30:70) | 5 | 7.1[7] | |

| Ethanol:Water (30:70) | 50 | 156.8[7] | |

| Ethanol:Water (70:30) | 5 | 56.2[7] | |

| Ethanol:Water (70:30) | 50 | 213.7[7] |

Stability Characteristics

Steviol glycosides are generally recognized for their stability under a wide range of processing and storage conditions, including heat and varying pH, and they are not known to ferment[1].

Thermal Stability

Steviol glycosides, including Rebaudioside E, are known to be heat-stable, making them suitable for use in cooked and baked goods[9]. Commercial stevia formulations have been shown to be thermally stable up to at least 200 °C[2]. More generally, stevia is considered heat-stable, pH-stable, and does not ferment[1].

pH Stability

The stability of steviol glycosides can be influenced by the pH of the solution. Generally, they are stable over a wide pH range.

-

Acidic Conditions: Degradation of steviol glycosides can occur under strongly acidic conditions (low pH) combined with high temperatures. For instance, degradation of Rebaudioside M, a structurally similar steviol glycoside, has been observed at pH 2.0 and 80°C over 24 hours[10]. The degradation of Rebaudioside A has also been shown to be catalyzed by lower pH conditions[11].

-

Neutral and Alkaline Conditions: Steviol glycosides are generally stable in neutral and alkaline solutions.

Photostability

The stability of steviol glycosides under light exposure is an important consideration for products packaged in transparent materials.

-

A study on a mixture of steviol glycosides in a mock beverage at pH 3.8 showed that photostability was dependent on the light exposure conditions as per ICH guidelines[9].

-

Rebaudioside A has been shown to be susceptible to degradation under UV light, and this degradation is more pronounced in citrate buffers compared to water or phosphate buffers[12].

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of steviol glycosides involves the preparation of supersaturated solutions and measurement of the solute concentration at equilibrium.

Protocol:

-

Preparation of Supersaturated Solutions: An excess amount of Rebaudioside E is added to a known volume of the solvent (e.g., water, ethanol, or a binary mixture) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.45 µm).

-

Quantification: The concentration of Rebaudioside E in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD)[7][13].

Caption: Workflow for determining the solubility of Rebaudioside E.

Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of Rebaudioside E powder is placed in an appropriate crucible (e.g., alumina).

-

Instrument Setup: The TGA/DSC instrument is calibrated and programmed with a specific heating profile (e.g., a linear temperature ramp from room temperature to a final temperature, such as 300°C, at a defined heating rate, e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument records the change in mass (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: The onset of decomposition is identified from the TGA curve as the temperature at which significant mass loss begins. The DSC curve reveals thermal events such as melting, crystallization, and decomposition.

Caption: Workflow for assessing the thermal stability of Rebaudioside E.

Evaluation of pH Stability

The stability of Rebaudioside E in solutions of varying pH can be assessed by monitoring its concentration over time.

Protocol:

-

Solution Preparation: Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9). Dissolve a known concentration of Rebaudioside E in each buffer.

-

Incubation: Store the solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation) for a defined period.

-

Sampling: At specific time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of Rebaudioside E.

-

Data Interpretation: Plot the concentration of Rebaudioside E as a function of time for each pH to determine the degradation kinetics.

References

- 1. Stevia - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application